molecular formula C18H16Cl2N6O B2601601 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone CAS No. 1705688-83-0

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone

Cat. No.: B2601601
CAS No.: 1705688-83-0
M. Wt: 403.27
InChI Key: LKEXLIHTUXORQP-UHFFFAOYSA-N
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Description

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone is a useful research compound. Its molecular formula is C18H16Cl2N6O and its molecular weight is 403.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A pivotal area of study is the synthesis of new pyridine derivatives, including those resembling the core structure of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone, and their subsequent evaluation for antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) have explored the synthesis and antimicrobial activity of new pyridine derivatives, indicating a methodological approach to crafting compounds with potential therapeutic benefits against bacteria and fungi Patel et al., 2011.

Molecular Interaction Studies

The molecular interaction of structurally similar compounds with biological receptors provides insights into their potential pharmacological applications. Research by Shim et al. (2002) on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a related structure, with the CB1 cannabinoid receptor, highlights the significance of conformational analysis and molecular modeling in understanding the binding dynamics and activity modulation of these compounds at the receptor level Shim et al., 2002.

Anticancer and Antimicrobial Agents Synthesis

Another research avenue involves the synthesis of sulfonamide and amide derivatives incorporating the piperazine and imidazo[1,2-b]pyridazine moiety, investigating their antimicrobial, antifungal, and antimalarial activities. Bhatt, Kant, and Singh (2016) synthesized such derivatives, highlighting the compound's versatility in addressing various microbial threats and showcasing the structural adaptability for targeting different biological targets Bhatt et al., 2016.

Properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N6O/c19-13-1-2-15(20)14(11-13)18(27)25-9-7-24(8-10-25)16-3-4-17(23-22-16)26-6-5-21-12-26/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEXLIHTUXORQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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